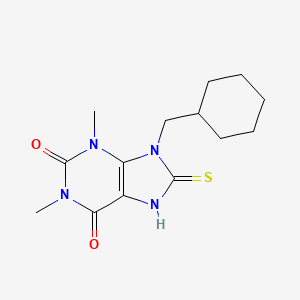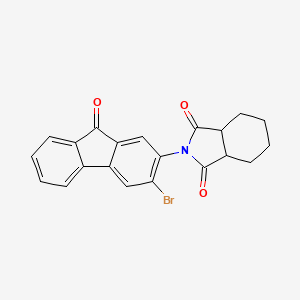
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a brominated fluorenone moiety attached to a hexahydroisoindole dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the fluorenone ring.
Cyclization: Formation of the hexahydroisoindole dione structure through cyclization reactions.
Coupling: Coupling the brominated fluorenone with the hexahydroisoindole dione.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole dione structure.
Substitution: The bromine atom in the fluorenone ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized fluorenone derivative, while substitution could introduce various functional groups at the bromine site.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might be explored for their potential as pharmaceuticals. The presence of the fluorenone and isoindole dione moieties could impart biological activity, making it a candidate for drug development.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or dyes, due to its structural properties.
Wirkmechanismus
The mechanism of action for any biological activity would depend on the specific molecular targets and pathways involved. For example, if the compound were to act as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone Derivatives: Compounds with similar fluorenone structures.
Isoindole Dione Derivatives: Compounds with similar isoindole dione structures.
Uniqueness
The uniqueness of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)hexahydro-1h-isoindole-1,3(2h)-dione lies in the combination of these two moieties, which might impart unique chemical and biological properties not found in simpler analogs.
Eigenschaften
CAS-Nummer |
6341-18-0 |
|---|---|
Molekularformel |
C21H16BrNO3 |
Molekulargewicht |
410.3 g/mol |
IUPAC-Name |
2-(3-bromo-9-oxofluoren-2-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C21H16BrNO3/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(23)26/h1-2,5-6,9-10,13-14H,3-4,7-8H2 |
InChI-Schlüssel |
CTDDVFKFAJLCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=C(C=C4C5=CC=CC=C5C(=O)C4=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
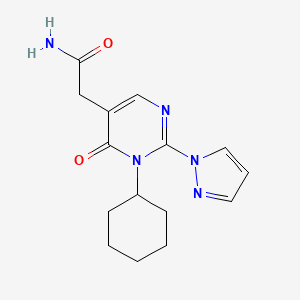
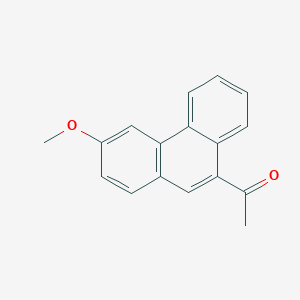
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)

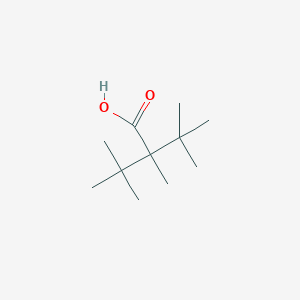

![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)
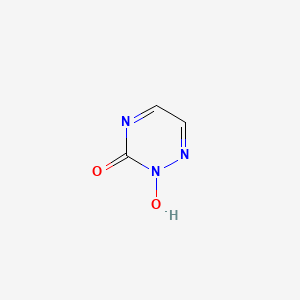


![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
